molecular formula C11H23ClN2O3 B13258747 tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride

Cat. No.: B13258747
M. Wt: 266.76 g/mol
InChI Key: DVARIAIYHFUKPR-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate group. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-hydroxypiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride is used as an intermediate in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to synthesize bioactive molecules that interact with specific biological targets, providing insights into their mechanisms of action .

Medicine

In medicine, this compound is used in the development of pharmaceuticals. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development .

Industry

In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carbamate group can also form covalent bonds with biological molecules, leading to changes in their function .

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11;/h12,15H,4-8H2,1-3H3,(H,13,14);1H

InChI Key

DVARIAIYHFUKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)O.Cl

Origin of Product

United States

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